4-(4-methoxyphenyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHWWGJIYFJMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449245 | |
| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442682-57-7 | |
| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Advantages:
-
Short Reaction Time : Completes in 12 hours compared to traditional multi-step syntheses.
-
High Atom Economy : Minimizes waste by integrating three components in a single step.
Cyclization of Chalcone Derivatives with Urea
An alternative route involves the cyclization of chalcone precursors with urea, as detailed in a study published by IAJPS. This method employs α,β-unsaturated ketones (chalcones) derived from 4-methoxybenzaldehyde:
-
Chalcone Synthesis :
-
Reaction of 4-methoxybenzaldehyde with acetophenone in basic ethanol yields the chalcone intermediate.
-
-
Cyclization :
-
Refluxing the chalcone with urea in acetic acid facilitates pyridin-2(1H)-one formation.
-
The reaction proceeds via Michael addition of urea to the chalcone, followed by intramolecular cyclization and dehydration. Substituents on the chalcone influence reaction kinetics, with electron-donating groups (e.g., methoxy) enhancing cyclization rates.
Lewis Acid-Catalyzed O-Alkylation
A patent by Google Patents describes a Lewis acid-catalyzed O-alkylation strategy for related pyridinone derivatives, which can be adapted for this compound synthesis. While originally developed for piperidine derivatives, the methodology offers insights into optimizing alkylation efficiency:
-
Catalyst : Aluminum chloride (AlCl₃)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (low-temperature conditions)
-
Yield Improvement : 20–30% higher than base-mediated protocols.
The low-temperature conditions prevent side reactions such as over-alkylation, while AlCl₃ enhances electrophilicity at the reaction site. This approach could be modified by substituting the alcohol component with 4-methoxyphenol derivatives.
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)pyridin-2(1H)-one.
Reduction: 4-(4-Methoxyphenyl)pyridin-2(1H)-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyridine and methoxyphenyl moieties exhibit significant anticancer properties. For instance, derivatives of 4-(4-methoxyphenyl)pyridin-2(1H)-one have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study published in Molecules highlighted the synthesis of pyridine derivatives that showed promising cytotoxic effects against human cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives of this compound possess antibacterial and antifungal properties. These findings are crucial for the development of new antimicrobial agents in response to increasing resistance against existing drugs .
Pesticide Development
The structural features of this compound make it a candidate for developing novel pesticides. Research has shown that modifications to the pyridine ring can enhance herbicidal activity, making it useful in agricultural applications . Compounds with similar structures have been reported to exhibit selective herbicidal effects, which could lead to the formulation of more effective and environmentally friendly agricultural chemicals.
Organic Electronics
In material science, this compound has potential applications in organic electronics due to its electronic properties. Research into organic semiconductors has indicated that compounds with methoxy-substituted phenyl groups can improve charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 4-(4-methoxyphenyl)pyridin-2(1H)-one derivatives are highly dependent on substituent variations. Below is a structured comparison with analogous pyridin-2(1H)-one compounds:
Pharmacological Targets
Key Research Findings and Trends
Substituent Effects : Electron-donating groups (e.g., methoxy) at the 4-position enhance antioxidant activity but reduce cytotoxicity compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) .
Metabolic Challenges : Fluorinated derivatives face P-gp-mediated efflux issues, necessitating structural modifications (e.g., chiral centers, polar groups) to improve pharmacokinetics .
Multi-Target Potential: Compounds like this compound derivatives show dual functionality (e.g., antioxidant and antimicrobial activity), though with trade-offs in potency compared to specialized analogs .
Biological Activity
4-(4-Methoxyphenyl)pyridin-2(1H)-one, also known as a pyridine derivative with notable biological activities, has garnered attention in various fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a pyridin-2-one core with a methoxyphenyl substituent at the 4-position, which is critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from several research studies:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 0.01 - 0.06 | Up to 5000 |
| MCF-7 (Breast) | Not specified | Not specified |
| LNCaP (Prostate) | Not specified | Not specified |
| HepG-2 (Liver) | Not specified | Not specified |
The compound exhibited significant antiproliferative activity particularly against the HL-60 cell line, showing IC50 values between 0.01 and 0.06 µM, which indicates a high potency compared to standard chemotherapeutics like doxorubicin .
The mechanism of action of this compound in cancer cells involves the induction of apoptosis and inhibition of cell proliferation. Research suggests that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways, although detailed mechanisms require further elucidation through molecular docking studies and in vivo experiments .
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. A study evaluating various pyridine derivatives indicated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
These results suggest that the compound possesses potent antibacterial properties that could be harnessed for therapeutic applications in treating bacterial infections .
Antifungal Activity
The antifungal potential of this compound has also been assessed. Preliminary findings indicate that it exhibits moderate antifungal activity against common fungal strains, although specific data on MIC values are still under investigation.
Case Studies
- Anticancer Evaluation : A study synthesized a series of thiosemicarbazones containing the methoxyphenyl moiety and evaluated their anticancer activity against multiple cell lines, including HL-60 and MCF-7. The results demonstrated that compounds with similar structural features to this compound exhibited enhanced selectivity and potency against cancer cells .
- Antibacterial Testing : Another research effort focused on the synthesis of various alkaloids, including derivatives of pyridine, which revealed that modifications at the phenyl ring significantly influenced antibacterial efficacy. The presence of electron-donating groups like methoxy enhanced activity against certain bacterial strains .
Q & A
Basic: What are the standard synthetic routes for 4-(4-methoxyphenyl)pyridin-2(1H)-one?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted aldehydes and active methylene compounds. For example:
- Step 1: React 4-methoxybenzaldehyde with β-keto esters or acetylacetone in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux in a mixed solvent system (n-heptane-toluene, 1:1).
- Step 2: Introduce urea or thiourea to form the pyridinone ring via cyclization.
- Purification: Recrystallization from ethanol or methanol is commonly used to isolate the product. Yields vary (19–67%) depending on reaction conditions and substituents .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and tautomeric forms. For example, the methoxy group shows a singlet at ~3.8 ppm in ¹H NMR, while the carbonyl resonance appears at ~165 ppm in ¹³C NMR.
- IR Spectroscopy: C=O stretching vibrations (~1650 cm⁻¹) and O–CH₃ bands (~1250 cm⁻¹) are diagnostic.
- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding interactions, critical for confirming tautomeric stability (e.g., lactam-lactim tautomerism) .
Advanced: How can low yields in the synthesis of pyridin-2(1H)-one derivatives be optimized?
Methodological Answer:
- Catalyst Screening: Replace ZnCl₂ with alternatives like FeCl₃ or ionic liquids to improve efficiency.
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature Control: Lowering reaction temperatures reduces side reactions (e.g., decomposition of trifluoromethyl groups in analogs).
- Example: In a study, Method C (23% yield) was improved to 67% yield in Method D by adjusting stoichiometry and solvent polarity .
Advanced: How should researchers address discrepancies in spectral data due to tautomerism?
Methodological Answer:
- Variable-Temperature NMR: Perform experiments at elevated temperatures (e.g., 60°C) to observe dynamic equilibrium between lactam and lactim forms.
- Computational Modeling: Use DFT calculations to predict dominant tautomers and compare with experimental data.
- Crystallography: X-ray structures definitively assign tautomeric states. For example, the title compound in exhibited a non-planar pyrimidine ring due to hydrogen bonding .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Receptor Binding Assays: Target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities with psychoactive analogs.
- Antimicrobial Tests: Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate inhibition zones.
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How to design a pharmacokinetic study for this compound?
Methodological Answer:
- In Vivo Models: Administer the compound to Sprague-Dawley rats (oral/i.v.) and collect plasma samples at timed intervals.
- Analytical Method: Use HPLC-MS/MS to quantify plasma concentrations. Validate parameters (LOQ, LOD) per ICH guidelines.
- Metabolite Identification: Perform liver microsome incubations with NADPH to identify Phase I/II metabolites .
Basic: What are common impurities in the synthesis, and how are they controlled?
Methodological Answer:
- Impurity Sources: Unreacted aldehydes, side products from over-condensation, or oxidation byproducts.
- Detection: Monitor via TLC (Rf comparison) or HPLC with UV detection (λ = 254 nm).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes polar/non-polar impurities. outlines quality thresholds for pharmaceutical-grade impurities .
Advanced: How does the methoxy group influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects: The methoxy group is electron-donating, increasing electron density on the aromatic ring. This stabilizes intermediates in electrophilic substitution reactions.
- Reactivity Impact: Enhances nucleophilicity at the 4-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Spectroscopic Correlation: Electron-donating effects downfield-shift adjacent protons in ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
